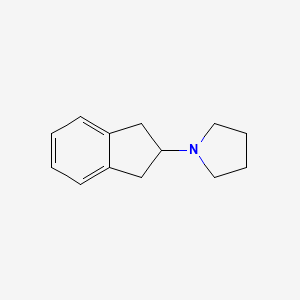

1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

43152-60-9 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine |

InChI |

InChI=1S/C13H17N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,13H,3-4,7-10H2 |

InChI Key |

PAOQQDSGNKTTRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine

Stereoselective and Enantioselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine, the key challenge lies in the stereoselective formation of the C-N bond at the 2-position of the indane ring and the potential for chirality on the pyrrolidine (B122466) ring.

Asymmetric Catalysis in Indene (B144670) and Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, minimizing the need for chiral auxiliaries or resolutions. Organocatalysis, in particular, has emerged as a robust strategy for the construction of chiral pyrrolidine rings. While a direct asymmetric catalytic synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint.

For instance, the enantioselective Michael addition of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidine-based organocatalysts, is a well-established method for the synthesis of functionalized pyrrolidines. This approach could be adapted by utilizing a suitable indane-containing precursor.

Furthermore, transition metal-catalyzed reactions are pivotal in the formation of the indane skeleton itself. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce 2-arylindanes with high enantioselectivity. A similar strategy could be envisioned where a pyrrolidine-containing boronic acid derivative is added to indene.

A notable development is the use of a photo-enzymatic cascade process for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles. This method integrates a light-driven C–N cross-coupling with biocatalytic carbene transfer, achieving high stereoselectivity (up to 99% ee) for the synthesis of α-functionalized phenylpyrrolidine compounds. rsc.org

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Phosphoric Acid | 1H-pyrrole-2-carbinols, aryl acetaldehydes | 2,3-dihydro-1H-pyrrolizin-3-ols | High | Good | N/A |

| Dual Ni/Photocatalyst & Engineered Carbene Transferase | Aryl bromides, cyclic secondary amines | α-functionalized phenylpyrrolidines | up to 99% | N/A | rsc.org |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. In the context of this compound, a chiral auxiliary could be attached to either the indane or the pyrrolidine precursor.

A particularly relevant example is the use of cis-1-aminoindan-2-ol as a chiral auxiliary. This rigid, bicyclic amino alcohol has been successfully employed in a wide range of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and alkylations. Its conformational rigidity effectively shields one face of the reactive intermediate, leading to high levels of stereocontrol. A synthetic route could involve the derivatization of 2-indanone (B58226) with a chiral auxiliary, followed by reductive amination with pyrrolidine.

Another well-established class of chiral auxiliaries are the Evans oxazolidinones. These can be acylated and then undergo stereoselective alkylation or other modifications. An approach to the target molecule could involve the attachment of an oxazolidinone auxiliary to a precursor that can be cyclized to form the pyrrolidine ring or coupled with an indane derivative.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| cis-1-Aminoindan-2-ol | Various asymmetric syntheses | High | N/A |

| Evans Oxazolidinones | Asymmetric alkylation | >95% | N/A |

Diastereoselective Routes to Functionalized Derivatives

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of these stereoisomers. For the synthesis of functionalized derivatives of this compound, diastereoselective strategies are crucial.

One approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. For instance, the reaction of an azomethine ylide generated from an amino acid with an indene-based dipolarophile could lead to the formation of a substituted indane-fused pyrrolidine with multiple stereocenters. The inherent chirality of the amino acid can direct the stereochemical outcome of the cycloaddition.

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, can be designed to be highly diastereoselective. An anionic domino sequence involving cyclic α-nitroketones and aromatic 1,2-dialdehydes has been shown to produce highly functionalized indane derivatives with three contiguous stereocenters in a diastereoselective manner.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. uva.nl The synthesis of pyrrolidine derivatives is particularly amenable to MCR strategies.

A common MCR for the synthesis of pyrrolidines is the [3+2] cycloaddition of an in situ generated azomethine ylide. A plausible three-component reaction for a derivative of the target compound could involve 2-indanone, an amino acid (such as proline or sarcosine (B1681465) to form the pyrrolidine ring), and a dipolarophile. This approach allows for the rapid construction of a complex molecular scaffold in a single step. Recent studies have demonstrated the synthesis of spirooxindole–pyrrolidines through a 1,3-dipolar cycloaddition of a dipolarophile with an in situ generated azomethine ylide in an environmentally friendly solvent like ethanol. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |

| Isatin | Amino Acid | Dipolarophile | Spirooxindole-pyrrolidine | High diastereoselectivity, good to excellent yields | rsc.org |

| 2-Indanone | Amino Acid | Dipolarophile | Indane-fused pyrrolidine | Potential for rapid complexity generation | N/A |

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules with multiple functional groups or reactive sites. In the synthesis of this compound, these principles would govern the selective reaction at the desired positions of the indane and pyrrolidine precursors.

A key reaction that demonstrates high regioselectivity is the 1,3-dipolar cycloaddition. The reaction between an azomethine ylide and an unsymmetrical dipolarophile can potentially lead to two different regioisomers. The regiochemical outcome is governed by the electronic and steric properties of the reactants. For the synthesis of indane-fused pyrrolidines, the choice of the indene-based dipolarophile and the azomethine ylide precursor would be crucial in controlling the regioselectivity of the cycloaddition. For example, the synthesis of novel functionalized dispiropyrrolidines has been achieved with high efficiency and regioselectivity through a three-component [3+2] cycloaddition. nih.gov

Microwave irradiation has been employed in the chemo- and regioselective synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction. mdpi.comresearchgate.net This technique can enhance reaction rates and, in some cases, improve selectivity.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the synthesis of this compound, several green chemistry principles can be applied.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. Many modern synthetic methods, including some multicomponent reactions for pyrrolidine synthesis, are being developed to be compatible with these solvents. rsc.org Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The N-alkylation of a NH pyrrolidine-fused chlorin (B1196114) has been achieved using microwave irradiation, demonstrating the utility of this method for functionalizing pyrrolidine rings. nih.gov

Catalysis is a fundamental pillar of green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Biocatalysis, employing enzymes as catalysts, offers high selectivity under mild reaction conditions and is an increasingly important area of green chemistry. The development of catalysts based on abundant and non-toxic metals is also a key goal. For instance, a cobalt-based catalyst has been developed for the sustainable synthesis of indenes. uva.nl

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Use of Green Solvents (e.g., water, ethanol) | Multicomponent reactions for pyrrolidine synthesis | Reduced environmental impact, improved safety |

| Microwave-Assisted Synthesis | Functionalization of pyrrolidine rings | Reduced reaction times, lower energy consumption |

| Biocatalysis | Enantioselective transformations | High selectivity, mild reaction conditions, renewable catalysts |

| Use of Abundant Metal Catalysts (e.g., cobalt) | Synthesis of the indane core | Reduced cost and toxicity compared to noble metal catalysts |

Solvent-Free Reactions

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often accelerate reaction rates. While specific solvent-free syntheses targeting this compound are not extensively documented, the principles have been successfully applied to the synthesis of related heterocyclic structures, demonstrating the potential of this approach.

For instance, the synthesis of N-substituted pyrroles has been achieved with high to excellent yields (81-98%) by reacting γ-diketones with various amines in the presence of indium(III) catalysts like indium trichloride (B1173362) or indium trifluoromethanesulfonate (B1224126) at room temperature without any solvent. scielo.brscienceopen.comscielo.br This methodology is noted for its simple operation and the ability to directly chromatograph the crude product, avoiding tedious aqueous workups. scielo.br Similarly, a sustainable, solvent-free protocol for synthesizing 2-(arylamino) nicotinic acid derivatives using boric acid as a readily available and safe catalyst has been reported, highlighting the advantages of neat conditions in producing pharmaceutical precursors. nih.gov These examples underscore the viability of adapting solvent-free conditions for the synthesis of the target compound, likely through the reaction of 2-aminoindane with a suitable C4 synthon under catalytic, solventless conditions.

Table 1: Examples of Relevant Solvent-Free Heterocyclic Syntheses

| Product Class | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Substituted Pyrroles | γ-Diketones, Amines | InCl3 / InBr3 / In(OTf)3 | Room Temperature | 81-98% | scielo.br |

| 2-(Arylamino) Nicotinic Acids | 2-Chloronicotinic Acid, Anilines | H3BO3 | 120 °C | Excellent | nih.gov |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving purity by enabling rapid and uniform heating. This technology has been effectively applied to the synthesis of a wide array of heterocyclic compounds, suggesting its utility for the efficient construction of the this compound scaffold.

While a specific microwave-assisted synthesis for this exact molecule is not prominent in the literature, related applications demonstrate its potential. For example, the Gewald reaction to produce 5-substituted-2-aminothiophenes from arylacetaldehydes is significantly enhanced by microwave irradiation. organic-chemistry.org The reaction time was reduced from 4 hours under conventional heating to just 20 minutes at 70°C using a microwave reactor, with improved yields and purities. organic-chemistry.org Similarly, novel 2-oxindole derivatives have been synthesized in high yields (up to 98%) in just 5-10 minutes via microwave-assisted decarboxylative condensation. mdpi.com Furthermore, the synthesis of various pyrrole (B145914) derivatives through intramolecular cyclocondensation of enamines derived from 2-amino acids has been optimized using microwave irradiation, achieving yields between 55% and 86%. mdpi.com These studies collectively indicate that a microwave-assisted approach, perhaps for the cyclization step to form the pyrrolidine ring or the indane core, could offer a rapid and efficient route to this compound. beilstein-journals.org

Catalyst Design for Enhanced Sustainability

The development of sustainable catalysts, particularly those based on earth-abundant and non-toxic metals, is a critical goal in modern synthetic chemistry. Such catalysts aim to replace expensive and rare noble metals like palladium, rhodium, and platinum, while offering high efficiency and selectivity for key transformations such as C-C and C-N bond formation.

A notable advancement in the sustainable synthesis of the indane core's precursor, indene, involves a catalyst based on the abundant element cobalt. uva.nl Researchers at the University of Amsterdam developed a cheap and easy-to-prepare cobalt complex that utilizes a bio-inspired "metalloradical catalysis" concept. uva.nl This strategy harnesses the intrinsic radical-type reactivity of first-row transition metals. The reaction proceeds through the in-situ formation of diazo compounds from tosyl hydrazones, which are then activated by the cobalt catalyst to form carbene-radical intermediates that undergo ring-closure to yield a variety of indene derivatives. uva.nl This approach avoids the use of noble metals and is tolerant of various functional groups. uva.nl

In addition to cobalt, other metals are being explored for sustainable C-N bond formation. Copper, being earth-abundant and less toxic, is a well-established catalyst for Ullmann-type N-arylation reactions, which are fundamental for creating C-N bonds. researchgate.net Furthermore, catalytic systems based on ruthenium N-heterocyclic carbene complexes have been developed for atom-economical C-N bond formation from alcohols and amines via hydrogen transfer, producing only hydrogen as a byproduct. longdom.org These advances in catalyst design offer greener pathways for synthesizing the 2-aminoindan (B1194107) scaffold and related nitrogen-containing heterocycles. rsc.orgrsc.orgrsc.org

Cascade and Domino Reactions for Scaffold Construction

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence within one pot. nih.govnih.govresearchgate.net This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time. It represents an elegant and powerful method for constructing complex molecular scaffolds like the 2-aminoindan core from simple starting materials.

A significant example of this strategy is the diastereoselective synthesis of 2-aminoindanones via an Indium(III) triflate (In(OTf)₃)-catalyzed domino reaction. acs.orgnih.govacs.org This process involves the sequential oxidative ring-opening of an aziridine (B145994) using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant, followed by an intramolecular Michael addition to form the indanone ring. acs.org This reaction creates one new C=O bond and one new C-C bond in a single operation, affording highly functionalized products with excellent trans-diastereoselectivity. acs.orgnih.gov The In(OTf)₃ catalyst was found to be crucial for the ring-formation step. acs.org

Table 2: Substrate Scope of In(OTf)₃-Catalyzed Domino Reaction for 2-Aminoindanone Synthesis. acs.org

| Entry | Substrate (Aziridine) | R1 | R2 | Product Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1 | 3a | Ph | H | 80 | >20:1 |

| 2 | 3b | 4-MeC6H4 | H | 82 | >20:1 |

| 3 | 3c | 4-FC6H4 | H | 78 | >20:1 |

| 4 | 3d | 4-ClC6H4 | H | 75 | >20:1 |

| 5 | 3e | 4-BrC6H4 | H | 73 | >20:1 |

| 6 | 3n | Ph | 4-MeO | 70 | >20:1 |

| 7 | 3q | Ph | 4-F | 55 | >20:1 |

The resulting 2-aminoindanone is a versatile intermediate that can be further modified, for example, by reduction of the ketone, to access the 2-aminoindan scaffold. This domino strategy exemplifies how complex, biologically relevant structures can be assembled efficiently from readily available precursors.

Functional Group Interconversions and Post-Synthetic Derivatization

Once the core this compound scaffold is synthesized, functional group interconversion (FGI) and post-synthetic modification (PSM) are crucial for creating a diverse library of analogues for structure-activity relationship studies. numberanalytics.comimperial.ac.uk These transformations involve the conversion of one functional group into another, allowing for fine-tuning of the molecule's properties. ub.eduorganic-chemistry.orgslideshare.net

For the 2-aminoindan framework, derivatization typically focuses on modifying the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents. For example, bromination, nitration, or Friedel-Crafts acylation/alkylation can add functional handles to the benzene (B151609) ring, which can then be further elaborated. The synthesis of derivatives such as 5-iodo-2-aminoindane (B145790) (5-IAI), 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), and 5-methoxy-6-methyl-2-aminoindane (MMAI) illustrates the feasibility of introducing diverse functionalities onto the aromatic portion of the molecule. nih.govescholarship.org

These initial modifications open the door to a wide range of subsequent interconversions. numberanalytics.com For instance:

A nitro group can be reduced to an amine, which can then be converted into a diazonium salt for Sandmeyer-type reactions or used in amide coupling.

A bromo or iodo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

A methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be alkylated or used in other transformations.

The secondary amine of a precursor like 2-aminoindane can itself be a point of derivatization before the pyrrolidine ring is formed, or the pyrrolidine ring can be introduced using different functionalized C4 synthons. nih.gov The use of various derivatization reagents, often employed for analytical purposes, highlights the reactivity of amine groups and their potential for modification to introduce diverse chemical tags or alter physicochemical properties. mdpi.comacademicjournals.orgcore.ac.uk This post-synthetic flexibility is essential for exploring the chemical space around the core scaffold.

In Depth Structural, Conformational, and Stereochemical Investigations of 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to determining the intricate structural details of 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine. These techniques provide comprehensive information, from atomic connectivity and molecular weight to the identification of functional groups and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: COSY, HSQC, HMBC, ROESY)

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. emerypharma.comipb.pt A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The indan (B1671822) moiety's benzene (B151609) ring would produce signals in the aromatic region (typically δ 7.0-7.5 ppm). The aliphatic protons of the indan and pyrrolidine (B122466) rings would appear in the upfield region (δ 1.5-4.0 ppm). The methine proton at the C2 position of the indan ring, being attached to the nitrogen, would likely be a multiplet in the δ 3.0-3.5 ppm range. The four protons of the two methylene (B1212753) groups on the indan ring (C1 and C3) are diastereotopic and would present as complex multiplets. The pyrrolidine ring protons would also show multiplets, with those adjacent to the nitrogen (α-protons) appearing at a lower field than the β-protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data. It would display signals for the aromatic carbons of the indan ring (δ 120-145 ppm) and the aliphatic carbons of both the indan and pyrrolidine skeletons (δ 25-70 ppm). The carbon atom at the point of substitution (C2 of the indan) and the carbons adjacent to the nitrogen in the pyrrolidine ring would be the most downfield among the aliphatic signals.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the indan and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon atom that bears protons. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. jst-ud.vnmdpi.com It is crucial for connecting the indan and pyrrolidine fragments via the C-N bond and for assigning quaternary carbons in the indan ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY identifies protons that are close in space, providing critical information about the molecule's 3D structure and preferred conformation in solution. mdpi.com For instance, it could reveal spatial proximities between protons on the pyrrolidine ring and those on the indan skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for indan and pyrrolidine moieties and may vary based on solvent and experimental conditions.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Indan Moiety | |||

| C-2 | 65-70 | 3.0-3.5 | m |

| C-1, C-3 | 35-40 | 2.8-3.3 | m |

| C-3a, C-7a | 140-145 | - | - |

| C-4, C-7 | 124-127 | 7.1-7.3 | m |

| C-5, C-6 | 120-125 | 7.1-7.3 | m |

| Pyrrolidine Moiety | |||

| C-2', C-5' | 50-55 | 2.5-3.0 | m |

| C-3', C-4' | 23-28 | 1.7-2.0 | m |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. For this compound (molecular formula C₁₃H₁₇N), the exact mass is 187.1361 u. nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺•) would be observed at m/z 187. The fragmentation is expected to be dominated by cleavages around the nitrogen atom and the indan ring. Key fragmentation pathways would likely include:

α-Cleavage: The C-N bond can break, leading to the loss of the pyrrolidine ring or the formation of a stable iminium cation. A prominent fragment would be the indan cation at m/z 117, resulting from the loss of the pyrrolidine moiety.

Loss of Pyrrolidine: A major fragmentation pathway for related pyrrolidinophenones is the neutral loss of the pyrrolidine ring (71 Da), which would generate an ion corresponding to the indan structure. researchgate.net

Indan Ring Fragmentation: The indan fragment itself can undergo further fragmentation, such as the loss of ethylene (B1197577) (C₂H₄) to form a tropylium-like ion, a common pathway for alkylbenzene derivatives. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

| 187 | [M]⁺• (Molecular Ion) |

| 117 | [M - C₄H₈N]⁺ (Indan-2-yl cation) |

| 116 | [M - C₄H₉N]⁺• (Indene radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl iminium ion) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov

The IR and Raman spectra of this compound would be characterized by:

C-H Stretching: Aromatic C-H stretching vibrations from the indan's benzene ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the CH and CH₂ groups of both rings would be observed in the 2850-3000 cm⁻¹ region. mdpi.com

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range. mdpi.com

C-N Stretching: The tertiary amine C-N stretching vibration typically appears in the 1050-1250 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations for the methylene groups in both rings would be found in the 1300-1470 cm⁻¹ range.

Aromatic Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region would indicate the substitution pattern on the benzene ring.

While these techniques are excellent for functional group confirmation, subtle shifts in peak positions and intensities can also provide information about the molecule's conformational state. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1430 - 1470 | CH₂ Scissoring | Aliphatic |

| 1050 - 1250 | C-N Stretch | Tertiary Amine |

| 730 - 770 | C-H Bending | ortho-disubstituted Aromatic |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

The this compound molecule is chiral, with a stereocenter at the C2 position of the indan ring. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited only by chiral molecules.

If the compound is synthesized as a single enantiomer or if the racemic mixture is resolved, each enantiomer would produce a CD spectrum. The spectra of the two enantiomers would be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs. CD spectroscopy is therefore a powerful tool for:

Confirming the chiral nature and enantiomeric purity of a sample.

Monitoring stereoselective reactions.

Potentially assigning the absolute configuration of the stereocenter by comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations.

No experimental CD data for this specific compound are publicly available.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide precise and unequivocal data on:

Atomic Connectivity: Confirming the bonding arrangement predicted by other spectroscopic methods.

Bond Lengths and Angles: Providing exact measurements of all intramolecular distances and angles.

Conformation: Revealing the precise solid-state conformation, including the pucker of the indan and pyrrolidine rings and the dihedral angle describing their relative orientation.

Absolute and Relative Configuration: For a chiral crystal, X-ray crystallography can determine the absolute configuration of the stereocenter at C2, providing a definitive answer to its stereochemistry.

Currently, there is no published crystal structure for this compound in crystallographic databases.

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, most commonly described as "envelope" (E) or "twist" (T) forms. These conformers can interconvert through a low-energy process known as pseudorotation. nih.gov In this process, the "pucker" of the ring effectively rotates around the five atoms without passing through a high-energy planar state.

For this compound, the conformational landscape of the pyrrolidine ring is significantly influenced by the bulky 2-indanyl substituent.

Conformational Preference: To minimize steric hindrance, the indanyl group is expected to preferentially occupy an equatorial-like position on the puckered pyrrolidine ring. The axial conformer would likely be destabilized by steric clashes.

Pseudorotation Pathway: The substituent alters the potential energy surface of the pseudorotation pathway. While the ring remains dynamic, certain envelope or twist conformations will be lower in energy and thus more populated at equilibrium.

Energetics: Studies on the parent pyrrolidine molecule have shown the equatorial conformer to be slightly more stable than the axial one, with a relatively low barrier for pseudorotation of about 220 ± 20 cm⁻¹ (approximately 2.6 kJ/mol). nih.gov The presence of the large indanyl group would be expected to increase this barrier and further stabilize the equatorial-like conformation.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the pseudorotational pathway, calculate the relative energies of different conformers, and predict the most stable three-dimensional structure of the molecule. researchgate.net

Stereochemical Purity and Enantiomeric Excess Determination Methods

The determination of stereochemical purity and the quantification of enantiomeric excess (ee) are critical aspects in the characterization of chiral molecules such as this compound. A variety of analytical techniques can be employed for this purpose, ranging from classical resolution methods to modern chromatographic and spectroscopic techniques. The choice of method often depends on the scale of the analysis, the required accuracy, and the availability of specific chiral selectors or derivatizing agents.

One of the most established and effective methods for the separation of enantiomers of chiral amines is through diastereomeric salt formation . This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. ulisboa.ptpharmtech.comlibretexts.orglibretexts.org For amines like this compound, chiral acids such as tartaric acid and its derivatives are particularly suitable resolving agents. ulisboa.pt

A detailed study on the chiral resolution of a closely related compound, rac-4-cyano-1-aminoindane, utilized di-p-toluoyl-L-tartaric acid to form diastereomeric salts. rsc.org This process allowed for the successful separation of the enantiomers, achieving a high enantiomeric excess of up to 96%. rsc.org The less soluble diastereomeric salt preferentially crystallizes from the solution, which can then be isolated. Subsequently, the enantiomerically enriched amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The enantiomeric excess of the resolved amine is typically determined using chiral High-Performance Liquid Chromatography (HPLC) . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. For N-substituted 2-aminoindane derivatives, cellulose-based CSPs have been shown to be effective for achieving baseline enantioselective separations. mdpi.com

Another approach for determining enantiomeric excess is through the use of chiral derivatizing agents . In this method, the enantiomeric mixture is reacted with a chiral agent to form a pair of diastereomers. These diastereomers can then be analyzed by standard non-chiral chromatographic or spectroscopic techniques, such as NMR spectroscopy. acs.org For instance, reaction with a chiral isothiocyanate can produce diastereomeric thioureas that are separable by standard HPLC. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral solvating agents or chiral derivatizing agents, can also be a powerful tool for determining enantiomeric excess. acs.orgresearchgate.net The formation of diastereomeric complexes or derivatives results in distinct signals for each enantiomer in the NMR spectrum, allowing for their quantification by integration of the respective peaks.

Below is a representative data table illustrating the kind of results that could be obtained from the diastereomeric salt resolution of a racemic mixture of a 2-aminoindane derivative, based on the findings for analogous compounds. rsc.org

| Resolving Agent | Solvent | Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee) (%) |

| (+)-Di-p-toluoyl-D-tartaric acid | Methanol | Less Soluble | 45 | 95 |

| (-)-Di-p-toluoyl-L-tartaric acid | Ethanol | Less Soluble | 42 | 96 |

| (+)-Tartaric acid | Isopropanol | Less Soluble | 38 | 88 |

| (-)-Mandelic acid | Acetonitrile | Less Soluble | 35 | 85 |

Reactivity Profiles and Mechanistic Studies of 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is the primary center of reactivity in 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine. As a cyclic secondary amine, it exhibits characteristic basicity and nucleophilicity. chemicalbook.comwikipedia.org

Basicity and Nucleophilicity: The nitrogen atom readily accepts a proton, making the compound a Brønsted-Lowry base. Its conjugate acid has a pKa value typical for secondary amines, estimated around 11.3 in an aqueous solution. wikipedia.org This basicity allows it to act as a general base catalyst in various chemical transformations.

The nitrogen also functions as a potent nucleophile, readily attacking electrophilic centers. chemicalbook.com This nucleophilicity drives key reactions such as N-alkylation and N-acylation.

N-Alkylation: The reaction with alkyl halides (R-X) is a fundamental transformation, leading to the formation of a tertiary amine. These reactions typically proceed via an SN2 mechanism. The choice of base and solvent is crucial to prevent the overalkylation that can occur due to the increased nucleophilicity of the product tertiary amine. nih.gov Strong bases in aprotic solvents are often employed to deprotonate the amine, enhancing its nucleophilicity. For instance, cesium carbonate has been shown to promote selective mono-N-alkylation of primary amines, a principle that can be extended to control the reactivity of secondary amines. rsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivative (an amide). This reaction is generally rapid and high-yielding due to the high nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the acylating agent.

The bulky 2,3-dihydro-1H-inden-2-yl substituent introduces steric hindrance around the nitrogen atom, which can modulate its reactivity compared to unsubstituted pyrrolidine. This steric effect can decrease the rate of reaction with sterically demanding electrophiles.

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃, CsOH), Solvent (e.g., CH₃CN, DMF) rsc.orgyoutube.com |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Various, often neat or in a polar solvent |

Transformations Involving the Dihydroindene Moiety

The 2,3-dihydro-1H-indene (indan) portion of the molecule also possesses sites for chemical transformation, primarily on the aromatic ring and the benzylic positions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can undergo EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The pyrrolidinyl-methyl substituent at the C2 position acts as a weak activating group and is an ortho, para-director. However, due to the fused ring structure, substitution will occur at the C4, C5, C6, and C7 positions. The precise regioselectivity would depend on a combination of steric and electronic factors and would likely yield a mixture of products.

Benzylic Functionalization: The C1 and C3 positions of the indan (B1671822) ring are benzylic and thus are susceptible to radical halogenation (e.g., using N-bromosuccinimide) or oxidation. More modern methods involving C(sp³)–H activation could also achieve selective functionalization at these sites, potentially with high diastereoselectivity influenced by the adjacent chiral center at C2. acs.org

Oxidation of the Alicyclic Ring: Strong oxidizing agents can lead to the cleavage of the five-membered ring or oxidation to indanone derivatives.

Investigation of Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the literature. However, the behavior of the parent pyrrolidine molecule provides a valuable baseline for understanding its reactivity profile.

Kinetics: The rates of reaction are heavily influenced by the nucleophilicity of the nitrogen. Kinetic studies on the reaction of pyrrolidine with various electrophiles have been conducted to quantify its nucleophilicity using the Mayr-Patz equation (log k = sN(N + E)). researchgate.net For example, the nucleophilicity parameter (N) for pyrrolidine has been determined in various solvents, showing a strong dependence on the solvent's ability to form hydrogen bonds. nih.gov The bulky indanyl group on the target molecule is expected to decrease reaction rates (k) compared to unsubstituted pyrrolidine due to increased steric hindrance, which would raise the activation energy of the transition state. Kinetic studies on the N-alkylation of amines have shown that the rate constants for the formation of secondary (k1) and tertiary (k2) amines can be determined using techniques like ¹H NMR spectroscopy. nih.gov

Thermodynamics: Thermodynamic data for unsubstituted pyrrolidine are well-established. nist.govchemeo.com

| Thermodynamic Property | Value for Pyrrolidine | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -1.7 ± 0.75 | kJ/mol |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -39.7 ± 0.71 | kJ/mol |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -2895.3 ± 0.63 | kJ/mol |

| Gas Basicity (BasG) | 897.9 | kJ/mol |

Data sourced from the NIST Chemistry WebBook for pyrrolidine. chemeo.com

The presence of the dihydroindene substituent would alter these values. The larger molecular weight and increased van der Waals forces would lead to a significantly less negative (more positive) enthalpy of formation and a higher enthalpy of combustion.

Transition State Analysis in Catalytic Cycles

While this compound itself is not a widely reported catalyst, its structural elements are common in organocatalysis. Chiral pyrrolidine derivatives are cornerstone catalysts for a multitude of asymmetric reactions, often proceeding through enamine or iminium ion intermediates.

Mechanism of Pyrrolidine Catalysis:

Enamine Catalysis: The secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile.

Iminium Catalysis: The amine condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion, which lowers the LUMO of the substrate, activating it for nucleophilic attack.

Transition State Analysis: The stereochemical outcome of these catalytic reactions is determined by the structure of the transition state. Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing these transient structures. acs.org For a chiral catalyst like this compound, the bulky indanyl group would create a highly defined chiral pocket around the active site. DFT calculations would model the approach of the substrate to the enamine or iminium intermediate. The lowest energy transition state, which avoids steric clashes with the indanyl group, would correspond to the major stereoisomer formed. nih.govresearchgate.net Such analyses help elucidate how the catalyst's chirality is relayed to the product, explaining the origins of enantioselectivity. chemrxiv.orgnih.gov

Stereochemical Control in Reaction Pathways

The C2 atom of the dihydroindene ring is a stereogenic center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. When an enantiomerically pure form is used in a reaction, its inherent chirality can exert significant control over the formation of new stereocenters. nih.gov

This is an example of substrate-controlled diastereoselectivity . The existing stereocenter at C2 makes the two faces of the pyrrolidine ring and the dihydroindene moiety diastereotopic. An incoming reagent will preferentially attack from the less sterically hindered face, leading to a diastereomeric excess (d.e.) in the product.

Reactions at the Nitrogen: N-alkylation or N-acylation of the chiral amine with a prochiral electrophile could lead to the formation of diastereomers. The indanyl group would direct the approach of the electrophile.

Reactions on the Dihydroindene Moiety: If a new stereocenter is created on the indan ring (e.g., at C1 or C3), the existing C2 stereocenter will direct the stereochemical outcome. For instance, the reduction of a ketone at the C1 position would be expected to proceed with high diastereoselectivity, governed by Felkin-Anh or related models of nucleophilic addition.

The synthesis of complex pyrrolidines often relies on catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a powerful method for controlling up to four stereocenters. rsc.org Similarly, the synthesis of functionalized indanes often employs stereoselective methods to control their complex three-dimensional architecture. rsc.orgresearchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules at the electronic level. materialsciencejournal.org For 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine, these calculations can elucidate its structural and electronic characteristics with high accuracy.

The electronic structure and stability of this compound can be thoroughly analyzed by optimizing its geometry. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. materialsciencejournal.org This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

The optimized structure reveals a fusion of the rigid indane framework with the more flexible pyrrolidine (B122466) ring. The indane moiety, consisting of a benzene (B151609) ring fused to a five-membered ring, is largely planar, while the pyrrolidine ring adopts a puckered conformation to minimize steric strain. Analysis of Mulliken atomic charges can also be performed to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient regions that are crucial for predicting intermolecular interactions.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Length | C(indan)-N(pyrrolidine) | ~1.47 Å |

| Bond Length | N(pyrrolidine)-C(pyrrolidine) | ~1.46 Å |

| Bond Angle | C-N-C (in pyrrolidine) | ~109.5° |

| Bond Angle | C(indan)-C(indan)-N | ~112.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine ring, while the LUMO is distributed over the indane scaffold. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. researchgate.net

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.80 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.55 |

| Ionization Potential (I) | -EHOMO | 5.80 |

| Electron Affinity (A) | -ELUMO | 0.25 |

| Global Hardness (η) | (I-A)/2 | 2.775 |

| Electronegativity (χ) | (I+A)/2 | 3.025 |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. DFT methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.gov

Theoretical ¹H and ¹³C NMR spectra are calculated by solving quantum mechanical equations for the shielding tensors of each nucleus. These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules with overlapping peaks. nih.govresearchgate.net Similarly, the calculation of vibrational frequencies (IR spectroscopy) helps in identifying the characteristic functional groups present in the molecule. The computed frequencies correspond to specific vibrational modes, such as C-H stretching of the aromatic ring, C-N stretching of the pyrrolidine ring, and CH₂ bending modes in the indane and pyrrolidine structures.

| Spectroscopy | Group/Atom | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | 7.10-7.25 ppm | 7.15-7.30 ppm |

| ¹H NMR | CH-N (indan) | ~3.5 ppm | ~3.6 ppm |

| ¹³C NMR | Aromatic Carbons | 120-145 ppm | 122-148 ppm |

| ¹³C NMR | C-N (indan) | ~65 ppm | ~67 ppm |

| IR | C-H stretch (aromatic) | 3050 cm⁻¹ | 3045 cm⁻¹ |

| IR | C-N stretch | 1150 cm⁻¹ | 1145 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational landscape, flexibility, and dynamic behavior in different environments (e.g., in a vacuum or in a solvent). nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry offers a framework for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. mdpi.com Using DFT, the potential energy surface of a reaction involving this compound can be mapped out. This allows for the calculation of activation energies (the energy barriers that must be overcome for a reaction to occur) and the determination of the geometry of the high-energy transition state. beilstein-journals.orgrsc.org

For instance, a theoretical study could model the electrophilic substitution on the benzene ring of the indane moiety. Calculations would identify the most likely site of attack (ortho, meta, or para to the fused ring) by comparing the activation energies for each pathway. The transition state structures would reveal the bond-forming and bond-breaking processes at the peak of the energy profile. Such studies are fundamental to understanding the reactivity of the molecule and predicting the products of potential chemical transformations. nih.gov

Advanced Applications of 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine in Chemical Synthesis and Catalysis

As a Chiral Ligand in Transition Metal Catalysis

The development of chiral ligands for transition-metal catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Chiral pyrrolidine (B122466) derivatives have been extensively developed and utilized as ligands due to their rigid structure, which allows for effective chiral induction. nih.gov The nitrogen atom acts as a coordinating site for the metal center, and the substituents on the pyrrolidine ring create a defined chiral environment that dictates the stereochemical outcome of the catalyzed reaction.

While the general class of chiral pyrrolidines is prominent in this field, specific applications of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine as a ligand in major enantioselective transformations are not extensively documented in a selection of peer-reviewed literature. However, based on the principles of ligand design, the structural features of this compound suggest its potential utility in such reactions. The bulky dihydroindenyl group would create a sterically demanding pocket around the metal center, which is a key feature for achieving high enantioselectivity.

Enantioselective Carbon-Carbon Bond Forming Reactions

Enantioselective carbon-carbon bond formation is fundamental to the synthesis of complex organic molecules. Transition metal catalysis, employing chiral ligands, has provided powerful methods for these transformations, including allylic alkylations, Heck reactions, and conjugate additions. Chiral N,S-ligands incorporating a pyrrolidine ring have been evaluated in palladium-catalyzed Tsuji-Trost reactions, demonstrating the influence of the ligand structure on stereoselectivity. The stereochemical outcome of these reactions is often governed by the ability of the ligand to create a selective coordination environment around the metal, which in turn controls the facial selectivity of the nucleophilic attack or migratory insertion step.

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds, particularly pharmaceuticals and agrochemicals. Ruthenium, rhodium, and iridium complexes featuring chiral phosphine (B1218219) or diamine ligands are among the most successful catalysts. The function of the chiral ligand is to control the stereochemistry of hydrogen addition to a prochiral double bond (C=C, C=O, C=N). For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is a well-established method where a chiral ligand, often a diamine, in concert with a hydrogen donor, facilitates the enantioselective reduction of the carbonyl group. rsc.org Pyrrolidine-containing ligands have been successfully tethered to metal surfaces to direct the heterogeneous enantioselective catalytic hydrogenation of C=C bonds, demonstrating the versatility of this scaffold. worktribe.com The efficacy of these ligands is attributed to their robust coordination to the metal and the defined chiral space they project onto the substrate. worktribe.com

As a Building Block for Complex Chemical Architectures

The rigid, three-dimensional structure of the this compound moiety makes it an attractive building block for the synthesis of complex molecules with well-defined spatial arrangements. Its pyrrolidine nitrogen can act as a nucleophile or be incorporated into a reactive intermediate, such as an azomethine ylide, enabling its participation in powerful ring-forming reactions.

Synthesis of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug discovery due to their structural novelty and three-dimensionality. nih.govresearchgate.net A primary method for constructing spiro-pyrrolidine systems is the 1,3-dipolar cycloaddition reaction. nih.govwikipedia.org In this reaction, an azomethine ylide, which can be generated in situ from a secondary amine like this compound and an aldehyde or via the decarboxylative condensation of an α-amino acid with a carbonyl compound, reacts with a suitable dipolarophile. researchgate.netnih.gov

This strategy has been employed to synthesize complex dispiro compounds. For example, the reaction of 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones with azomethine ylides generated from isatins and sarcosine (B1681465) yields dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole] derivatives with high regioselectivity. nih.gov This reaction constructs a densely functionalized molecule containing three distinct structural units (indene, pyrrolidine, and oxindole) linked through two spiro-centers. The pyrrolidine ring is formed in the key cycloaddition step, highlighting the role of the amine precursor as a fundamental building block.

Table 1: Examples of Spirocyclic Systems Synthesized via 1,3-Dipolar Cycloaddition of Azomethine Ylides

| Dipole Precursors | Dipolarophile | Resulting Spiro System | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| Isatin, Sarcosine | 3,5-Bis(arylmethylidene)tetrahydro-4(1H)-pyridinones | Spiro-pyrrolidine/pyrrolizine | in situ generation | researchgate.net |

| Isatin, α-Amino Acids | Maleimides | N-fused Pyrrolidinyl Spirooxindoles | Green conditions, catalyst-free | mdpi.com |

| Isatin, Sarcosine | 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-ones | Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-indole] | Decarboxylative condensation | nih.gov |

Construction of Fused Heterocyclic Compounds

Fused heterocyclic systems, where two or more rings share a bond, are prevalent in biologically active molecules. Pyrrolidine-fused structures can be synthesized through various strategies, including intramolecular cycloadditions and multicomponent reactions. nih.govresearchgate.nettandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is again a powerful tool, where an intramolecular reaction between the ylide and a tethered dipolarophile can lead to the formation of a fused bicyclic system, such as a pyrrolizidine. nih.gov

For instance, complex fused-ring heptacyclic pyrrolo[2,1-a]isoquinolines have been synthesized via a 1,3-dipolar cycloaddition between tetracyclic cyclopentadienones and isoquinolinium N-ylides. thieme.de This demonstrates how the pyrrolidine ring, formed during the cycloaddition, can serve as a linchpin in the construction of elaborate, polycyclic architectures. The inherent stereochemistry of the pyrrolidine building block can be used to control the stereochemical outcome of the final fused product.

Role in Organocatalysis

In the last two decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. beilstein-journals.org Chiral secondary amines, particularly derivatives of proline and pyrrolidine, are among the most successful classes of organocatalysts. nih.govbenthamdirect.com They operate primarily through two main catalytic cycles: enamine catalysis and iminium ion catalysis.

In enamine catalysis , the chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts enantioselectively with an electrophile, such as a nitroolefin in a Michael addition. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. nih.gov

In iminium ion catalysis , the amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This transformation lowers the LUMO of the substrate, activating it for nucleophilic attack.

The steric and electronic properties of the substituents on the pyrrolidine catalyst are crucial for achieving high stereoselectivity. A bulky group, such as the 2,3-dihydro-1H-inden-2-yl moiety, can effectively shield one face of the reactive intermediate (enamine or iminium ion), directing the incoming reagent to the opposite face, thereby controlling the stereochemical outcome. nih.gov Pyrrolidine-based bifunctional organocatalysts, which contain both a secondary amine and a hydrogen-bond donor group (like a thiourea (B124793) or sulfonamide), have shown exceptional efficiency in reactions like the Michael addition of carbonyl compounds to nitroolefins. nih.govrsc.org

Table 2: Performance of Chiral Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst Structure | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref. |

|---|---|---|---|---|---|---|

| Pyrrolidine with C2 bulky substituent | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 87 | 92:8 | 85 | beilstein-journals.org |

| Bifunctional pyrrolidine-squaramide | Propanal | trans-β-Nitrostyrene | 98 | 95:5 | 95 | rsc.org |

| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | trans-β-Nitrostyrene | 97 | 93:7 | 99 | nih.gov |

The data illustrates that tuning the pyrrolidine scaffold allows for the development of highly effective catalysts that provide Michael adducts in high yields and with excellent diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.govrsc.org The this compound framework fits the profile of a potentially effective organocatalyst, where the rigid, bulky indenyl group can provide the necessary steric environment to induce high levels of asymmetry.

Future Directions and Emerging Research Avenues for 1 2,3 Dihydro 1h Inden 2 Yl Pyrrolidine

Development of Novel and Efficient Synthetic Routes

The future development of applications for 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hinges on the availability of efficient and scalable synthetic routes. While classical methods for the synthesis of N-alkylated amines and 2-aminoindanes exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue is the adaptation of modern catalytic cross-coupling reactions. For instance, palladium-catalyzed carboamination reactions have proven effective for the synthesis of N-aryl-2-allyl pyrrolidines. nih.govnih.govscite.ai Future work could explore the intramolecular cyclization of suitable precursors derived from indene (B144670) and pyrrolidine (B122466) moieties, potentially offering a convergent and stereocontrolled route to the target molecule. Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated, providing a pathway to chiral 2-arylpyrrolidines. acs.orgscilit.com Adapting such a methodology to use an indenyl electrophile could open the door to enantiomerically pure versions of this compound.

Additionally, leveraging 2-aminoindane as a readily available precursor presents a straightforward approach. A patented method for the synthesis of 2-aminoindan (B1194107) and its derivatives provides a solid starting point for subsequent N-alkylation with a pyrrolidine-containing electrophile. nih.gov Future research could focus on optimizing this alkylation step, perhaps through greener methodologies like microwave-assisted synthesis, which has been successfully applied to the N-alkylation of pyrrolidine-fused chlorins.

Exploration of Unconventional Reactivity and Transformations

The unique structural amalgamation in this compound suggests the potential for novel and unconventional reactivity. The pyrrolidine nitrogen, with its lone pair of electrons, can act as a directing group or participate in various transformations. nih.gov

Future investigations could explore the functionalization of the indane scaffold, guided by the pyrrolidine substituent. The development of C-H activation strategies directed by the pyrrolidine nitrogen could enable the selective introduction of new functional groups onto the aromatic or aliphatic portions of the indane core. Such transformations would significantly expand the chemical space accessible from this parent compound.

Furthermore, the pyrrolidine ring itself can be a site of interesting chemical transformations. Ring-opening reactions, for instance, could lead to novel acyclic amino-indan derivatives with potentially interesting biological activities. The development of catalytic systems that can selectively cleave and reform bonds within the pyrrolidine ring of this specific molecule would be a significant advancement.

Integration into Advanced Catalytic Systems

The chiral nature of this compound, if synthesized in an enantiomerically pure form, makes it an attractive candidate as a ligand in asymmetric catalysis. Chiral amines and their derivatives are widely used as organocatalysts and as ligands for transition metals in a variety of enantioselective transformations. mdpi.comrsc.org

Future research should focus on the synthesis of enantiopure (R)- and (S)-1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine and their evaluation as ligands in well-established catalytic reactions, such as asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. The rigid indane backbone could impart specific steric and electronic properties to a metal center, potentially leading to high levels of stereocontrol.

Moreover, the pyrrolidine nitrogen can be further functionalized to create bidentate or tridentate ligands. For example, the introduction of a phosphine (B1218219) or another coordinating group onto the pyrrolidine ring could lead to novel P,N-ligands with unique catalytic properties. The exploration of such derivatives in cross-coupling reactions, hydrogenations, and other important organic transformations represents a fertile ground for future research.

Harnessing Computational Tools for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For a molecule like this compound, where experimental data is scarce, in silico methods can provide invaluable insights.

Future computational studies should begin with a thorough conformational analysis to understand the preferred three-dimensional structure of the molecule. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different conformers and to analyze the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.govacs.org This information can help predict sites of reactivity and potential coordinating ability.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different environments, such as in various solvents or when interacting with a biological target. nih.govacs.org For its potential application as a ligand, docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model its coordination to different metal centers and to predict the stereochemical outcome of catalytic reactions.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Synthesis

The this compound scaffold can serve as a valuable starting point for the generation of chemical libraries for drug discovery and other screening purposes. Combinatorial chemistry, coupled with high-throughput synthesis and screening, allows for the rapid exploration of a large chemical space around a core structure. nih.govnih.gov

Future efforts in this area should focus on developing solid-phase synthesis routes for derivatives of this compound. nih.govdiva-portal.orgkennesaw.edumdpi.com By attaching the indane or pyrrolidine moiety to a solid support, a variety of building blocks can be systematically introduced at different positions of the molecule. This would enable the creation of a library of analogs with diverse functionalities.

For example, the aromatic ring of the indane could be functionalized with different substituents, or the pyrrolidine ring could be derivatized. High-throughput screening of these libraries against biological targets could lead to the discovery of new bioactive compounds. The development of efficient and automated synthetic methods will be crucial for the successful implementation of this approach.

Design of Next-Generation Chemical Building Blocks and Scaffolds

The unique combination of a rigid, bicyclic system with a flexible, heterocyclic ring makes this compound an attractive scaffold for the design of new chemical building blocks with applications in medicinal chemistry and materials science. nih.gov The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while retaining key pharmacophoric features, is a powerful strategy in drug discovery. nih.govuniroma1.itnih.govdundee.ac.uk

Future research could explore the use of this compound as a scaffold to mimic the structural features of known drugs or natural products. Its three-dimensional shape and the spatial arrangement of its functional groups could be exploited to design novel ligands for various biological targets. Bioisosteric replacement of existing moieties in bioactive molecules with the indenylpyrrolidine framework could lead to compounds with improved pharmacokinetic or pharmacodynamic properties. baranlab.orgctppc.orguniroma1.itdrughunter.com

Furthermore, the derivatization of this core structure can lead to a diverse array of new building blocks for organic synthesis. For instance, the introduction of reactive functional groups at specific positions would create versatile intermediates for the construction of more complex molecules. The development of a "toolkit" of such building blocks based on the this compound scaffold would be a valuable contribution to the field of synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.